molecular formula C14H10F3NO3 B3381307 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 224814-88-4

2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B3381307
CAS No.: 224814-88-4
M. Wt: 297.23 g/mol
InChI Key: FTUBVPDEKVSHHN-UHFFFAOYSA-N
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Description

The compound “2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide” is an organic compound. It contains a trifluoromethoxy group, which has made these compounds important targets in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity are important properties .


Chemical Reactions Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare. The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 221.93 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass is 222.0311233 g/mol and the monoisotopic mass is 222.0311233 g/mol .

Mechanism of Action

2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrate proteins. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues, as well as inhibition of cancer cell proliferation and migration.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, as well as reduce body weight and adiposity. This compound has also been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are still being investigated, and further research is needed to fully understand its mechanisms of action.

Advantages and Limitations for Lab Experiments

2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide is a highly selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. This makes it a valuable tool for studying the role of PTP1B in various biological processes. However, this compound is a relatively new compound, and its stability and solubility properties are still being optimized. Additionally, its high potency and selectivity may make it difficult to use at lower concentrations, which could limit its utility in certain experimental settings.

Future Directions

Future research on 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide could focus on optimizing its pharmacokinetic properties and developing more potent and selective analogs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of metabolic disorders and cancer. Finally, this compound could be used as a tool to investigate the role of PTP1B in other biological processes, such as immune function and neurodegeneration.

Scientific Research Applications

2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide has been studied extensively for its potential applications in the treatment of type 2 diabetes and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose tolerance in animal models. This compound has also been investigated for its potential as an anti-cancer agent, as PTP1B is overexpressed in many types of cancer cells.

Properties

IUPAC Name

2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-7-5-9(6-8-10)18-13(20)11-3-1-2-4-12(11)19/h1-8,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUBVPDEKVSHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was obtained as a white solid starting from acetylsalicyclic acid and 4trifluoromethoxyaniline using the same procedure described in example 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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